9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives and 2,4-dichlorophenyl derivatives. The synthesis may involve:
Nucleophilic substitution reactions: to introduce the chlorophenyl groups.
Cyclization reactions: to form the purino[7,8-a]pyrimidine core.
Methylation reactions: to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests it could bind to specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new medications for various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in industrial applications.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can lead to changes in cellular processes and ultimately result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-6H-purino[7,8-a]pyrimidine-2,4-dione: Similar structure but lacks the 7,8-dihydro modification.
9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the 7,8-dihydro modification. This unique structure may confer specific biological or chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C22H18Cl3N5O2 |
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Molecular Weight |
490.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18Cl3N5O2/c1-27-19-18(20(31)30(22(27)32)12-13-3-4-15(24)11-17(13)25)29-10-2-9-28(21(29)26-19)16-7-5-14(23)6-8-16/h3-8,11H,2,9-10,12H2,1H3 |
InChI Key |
JROUNPIRNGVIDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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